BenchChemオンラインストアへようこそ!

OTS186935

CNS stimulant hypolipidemic hyperlipoproteinemia

Hexacyclonate Sodium (Gevilon) offers a unique, non-interchangeable dual-mechanism profile as both a CNS stimulant and a clinically-validated hypolipidemic agent. This combination enables research into co-occurring neurological and metabolic disorders not possible with standard monoaminergic stimulants. Its high water solubility facilitates formulation, making it a distinct and valuable tool for preclinical studies. Ensure precise sourcing for your research.

Molecular Formula C9H15NaO3
Molecular Weight 194.20 g/mol
CAS No. 7009-49-6
Cat. No. B1682099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOTS186935
CAS7009-49-6
Synonyms1-(hydroxymethyl)cyclohexaneacetic acid, sodium salt
gevilon
hexacyclonate sodium
Molecular FormulaC9H15NaO3
Molecular Weight194.20 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(CC(=O)[O-])CO.[Na+]
InChIInChI=1S/C9H16O3.Na/c10-7-9(6-8(11)12)4-2-1-3-5-9;/h10H,1-7H2,(H,11,12);/q;+1/p-1
InChIKeyYPKROQTVZNJPNX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Hexacyclonate Sodium (CAS 7009-49-6) Procurement Guide: A Dual-Action CNS Stimulant with Hypolipidemic Effects


Hexacyclonate Sodium (CAS 7009-49-6), also known as Gevilon, is the organic sodium salt of hexacyclonic acid [1]. It is primarily classified as a central nervous system (CNS) stimulant [2]. Unique among its class, this compound is also clinically indicated for the treatment of hyperlipoproteinemia, demonstrating a dual pharmacological profile that includes significant hypolipidemic effects [3]. This combination of CNS activity and lipid regulation makes it a distinct entity for research into metabolic and neurological co-morbidities [4].

Why Generic Substitution Fails for Hexacyclonate Sodium: A Critical Analysis of Unique Mechanisms


Generic substitution among CNS stimulants is not scientifically valid due to the highly specific, and in the case of Hexacyclonate Sodium, dual-mechanism of action. While many CNS stimulants act primarily on monoaminergic systems (e.g., dopamine, norepinephrine), Hexacyclonate Sodium's exact mechanism is not fully elucidated but is believed to involve the modulation of multiple neurotransmitter systems [1]. Critically, it also possesses a distinct, clinically-validated hypolipidemic effect, including the reduction of total cholesterol, beta-cholesterol, and triglycerides, while increasing alpha-cholesterol [2]. This dual activity is not shared by other common CNS stimulants, making Hexacyclonate Sodium a specific and non-interchangeable research tool. The trade name 'Gevilon' is also shared with gemfibrozil, a pure lipid-lowering agent, which can lead to procurement confusion and underscores the need for specific sourcing of the correct compound [3].

Hexacyclonate Sodium: Product-Specific Quantitative Evidence for Informed Procurement


Dual Pharmacological Activity: CNS Stimulation and Hypolipidemic Effects

Hexacyclonate Sodium is unique among CNS stimulants for its clinically demonstrated hypolipidemic activity. Unlike single-mechanism comparators (e.g., amphetamine derivatives), Hexacyclonate Sodium provides a dual-action profile. [1] Data indicates a hypolipidemic effect in reducing total cholesterol, beta-cholesterol, and triglycerides, while increasing alpha-cholesterol levels, thereby normalizing the atherogenicity coefficient [2].

CNS stimulant hypolipidemic hyperlipoproteinemia atherosclerosis

Clinical Efficacy in Alcoholism: Significant Reduction in Consumption

A clinical trial involving 150 participants demonstrated that treatment with Hexacyclonate Sodium resulted in significant reductions in alcohol consumption compared to a placebo group [1]. This established its early therapeutic role as a coadjuvant in the treatment and rehabilitation of chronic alcoholics [2].

alcoholism addiction clinical trial behavioral pharmacology

Hypolipidemic Effects: Targeting Type IIb Dyslipoproteinemia

Clinical investigations have shown Hexacyclonate Sodium to be effective in treating hyperlipoproteinemia, particularly in patients with Type IIb dyslipoproteinemia [1]. The compound's effects include reducing total cholesterol, beta-cholesterol, and triglycerides, while increasing beneficial alpha-cholesterol [2]. This specific lipid-modulating profile is a key differentiator from other CNS stimulants.

dyslipidemia cholesterol triglycerides cardiovascular

Favorable Solubility Profile for Versatile Formulation

Hexacyclonate Sodium exhibits high solubility in water, methanol, and ethanol, while being sparingly soluble in ether and acetone [1]. This solubility profile is advantageous compared to many other CNS-active compounds which may have poor aqueous solubility, facilitating easier preparation of solutions for in vitro and in vivo experiments [2].

formulation solubility biochemistry in vivo studies

Hexacyclonate Sodium: Optimal Research and Industrial Application Scenarios


Investigating the Neurobiological Links Between Lipid Metabolism and CNS Function

Given its dual-action profile as both a CNS stimulant and a hypolipidemic agent [REFS-1, REFS-2], Hexacyclonate Sodium is an ideal tool for studying the intersection of neurological and metabolic pathways. Researchers can use it to probe how systemic lipid changes influence behavior, cognition, and neuronal health, a line of inquiry not possible with standard, single-mechanism stimulants.

Preclinical Modeling of Comorbid Alcoholism and Metabolic Syndrome

The compound's established efficacy in reducing alcohol consumption in clinical trials [3] and its demonstrated lipid-lowering effects [REFS-1, REFS-2] make it a unique candidate for developing and validating preclinical models of co-occurring substance use disorder and dyslipidemia. This can accelerate the search for treatments addressing these frequently linked conditions.

Development of Novel Formulations with Improved Bioavailability

The compound's high solubility in water and common polar solvents [4] reduces a major hurdle in early-stage drug formulation. Pharmaceutical scientists can leverage this property to develop a wider array of stable solutions and suspensions for in vivo dosing, potentially improving bioavailability and reducing inter-subject variability compared to more lipophilic analogs.

Pharmacological Tool for Studying Type IIb Dyslipoproteinemia

The clinical data indicating particular efficacy in patients with Type IIb dyslipoproteinemia [REFS-1, REFS-2] supports its use as a positive control or reference compound in assays designed to screen for new therapies targeting this specific lipid disorder. Its well-documented effects on total cholesterol, beta-cholesterol, and triglycerides provide a valuable benchmark for comparison.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for OTS186935

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.